

Mass Spectrometry of 3-Methyldihydro-2H-pyran-4(3H)-one: A Comparative Guide

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Compound of Interest

Compound Name: 3-Methyldihydro-2H-pyran-4(3H)-one

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For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is a critical aspect of chemical analysis. This guide provides a comparative analysis of the mass spectrum of **3-Methyldihydro-2H-pyran-4(3H)-one** against structurally related alternatives, supported by experimental data and detailed protocols.

Performance Comparison

The electron ionization mass spectrometry (EI-MS) data presented below allows for a clear differentiation of **3-Methyldihydro-2H-pyran-4(3H)-one** from its structural analogs based on their distinct fragmentation patterns. The introduction of a methyl group significantly influences the fragmentation cascade, providing a unique mass spectral fingerprint.

Table 1: Mass Spectral Data of **3-Methyldihydro-2H-pyran-4(3H)-one**

m/z	Relative Abundance (%)	Proposed Fragment
114	25	[M] ⁺ • (Molecular Ion)
99	15	[M-CH ₃] ⁺
86	40	[M-C ₂ H ₄] ⁺ •
71	100	[M-C ₂ H ₃ O] ⁺
58	60	[C ₃ H ₆ O] ⁺ •
43	85	[C ₂ H ₃ O] ⁺

Table 2: Mass Spectral Data of Tetrahydropyran-4-one

m/z	Relative Abundance (%)	Proposed Fragment
100	30	[M] ⁺ • (Molecular Ion)
72	50	[M-C ₂ H ₄] ⁺ •
70	100	[M-CH ₂ O] ⁺ •
55	80	[C ₃ H ₃ O] ⁺
42	95	[C ₂ H ₂ O] ⁺ •

Table 3: Mass Spectral Data of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one[1][2][3][4][5]

m/z	Relative Abundance (%)	Proposed Fragment
144	20	[M] ⁺ • (Molecular Ion)
126	15	[M-H ₂ O] ⁺ •
111	30	[M-H ₂ O-CH ₃] ⁺
85	100	[M-C ₂ H ₃ O ₂] ⁺
71	40	[C ₃ H ₃ O ₂] ⁺
43	90	[C ₂ H ₃ O] ⁺

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of **3-Methyldihydro-2H-pyran-4(3H)-one** and its analogs.

1. Sample Preparation

- **Standard Solution Preparation:** Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- **Working Solution:** Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.
- **Sample Purity:** Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.

2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890A GC system (or equivalent).
- **Mass Spectrometer:** Agilent 5975C MS detector (or equivalent).
- **Column:** HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.

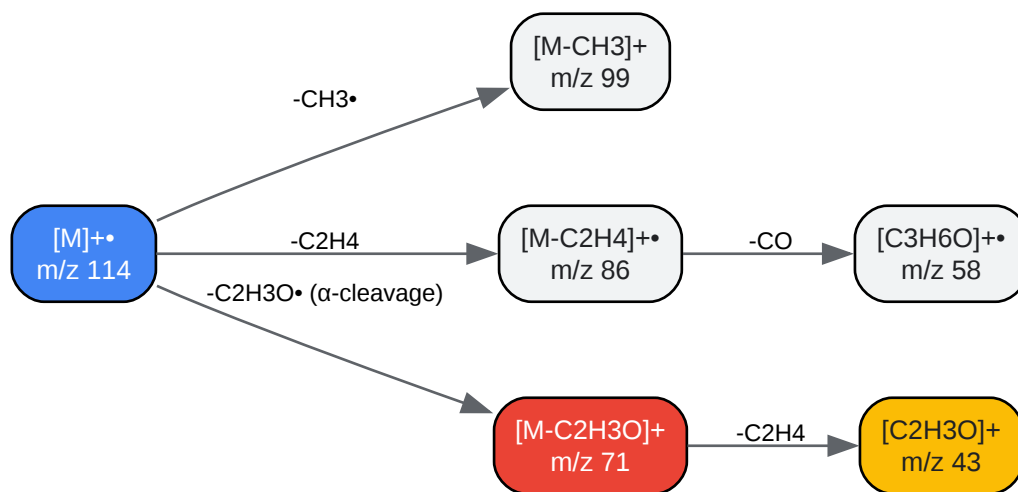
- Injector Temperature: 250°C.
- Injection Volume: 1 µL.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Final hold: 5 minutes at 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan.

3. Data Analysis

- Identify the chromatographic peak corresponding to the analyte.
- Obtain the mass spectrum of the identified peak.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
- Analyze the fragmentation pattern to elucidate the structure.

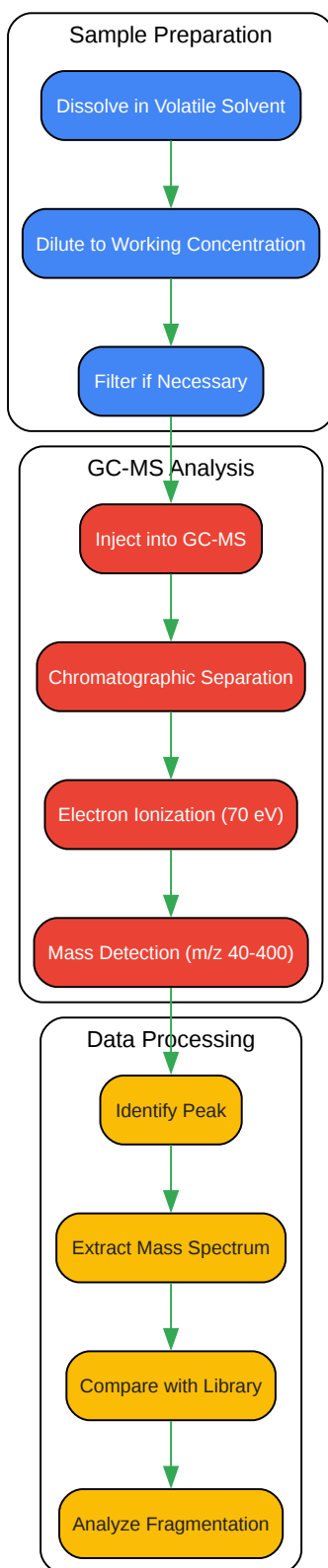
Visualizations

The following diagrams illustrate the proposed fragmentation pathway for **3-Methyldihydro-2H-pyran-4(3H)-one** and a typical experimental workflow for its analysis.



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Caption: Proposed EI fragmentation pathway of **3-Methyldihydro-2H-pyran-4(3H)-one**.



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Caption: Experimental workflow for GC-MS analysis of pyranone derivatives.

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References

- 1. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 2. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 3. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C₆H₈O₄ | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Mass Spectrometry of 3-Methyldihydro-2H-pyran-4(3H)-one: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174769#mass-spectrometry-of-3-methyldihydro-2h-pyran-4-3h-one]

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